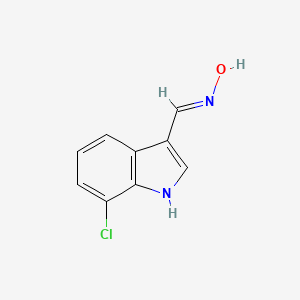

1h-Indole-3-carbaldehyde,7-chloro-,oxime

Description

Evolution and Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. chemimpex.comekb.eg Its discovery dates back to 1866, and it has since been identified as the core structural component in a vast array of natural products, most notably the amino acid tryptophan. chula.ac.thresearchgate.net This natural prevalence has made the indole scaffold a "privileged structure," meaning it is capable of binding to multiple biological receptors with high affinity. chula.ac.thnih.gov

Over the decades, the significance of indole derivatives has grown exponentially. They are integral to numerous blockbuster drugs and are found in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. chula.ac.thnih.govnih.gov The ability of the indole ring to participate in hydrogen bonding and π-π stacking interactions makes it a valuable pharmacophore for engaging with biological targets. researchgate.net Consequently, the synthesis and functionalization of indole-containing compounds remain a vibrant and highly active area of research, continually evolving to produce novel therapeutic agents and functional materials. researchgate.netnih.gov

The Role of Oxime Functionality in Organic Chemistry and Materials Science

The oxime functional group, characterized by the R¹R²C=N-OH moiety, is far more than a simple derivative of aldehydes and ketones. First synthesized in the 19th century, oximes have proven to be exceptionally versatile intermediates in organic synthesis. nih.gov They are precursors for a variety of nitrogen-containing compounds such as amines, nitriles, and nitro compounds, and are famously involved in the Beckmann rearrangement for the synthesis of amides and lactams. researchgate.net

Beyond their synthetic utility, oximes play a crucial role in medicinal chemistry and materials science. mdpi.comrsc.org The oxime group can form stable chelate complexes with metal ions, making oxime-containing ligands valuable in catalysis. nih.gov In pharmacology, oxime-based compounds are known for their diverse biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov Furthermore, in materials science, oxime derivatives are utilized in the development of polymers and organic electronics, where their unique electronic properties can be harnessed to improve device performance. nih.gov The ability of the oxime group to engage in various chemical transformations and interactions underscores its importance as a key functional group in modern chemical research. nih.govmdpi.com

Historical Context of Chloro-Substituted Indole Derivatives and Their Synthetic Challenges

The introduction of halogen atoms, particularly chlorine, onto the indole scaffold has been a long-standing strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Marine organisms are a rich source of halogenated indoles, many of which exhibit potent biological activities, highlighting the evolutionary significance of this structural modification.

The synthesis of specifically substituted chloro-indoles, however, presents notable challenges. Direct electrophilic chlorination of the indole ring often leads to mixtures of products, with a preference for substitution at the electron-rich C3 position, followed by other positions on the pyrrole and benzene rings. Achieving regioselective synthesis of a specific isomer, such as a 7-chloroindole (B1661978) derivative, typically requires a more sophisticated multi-step approach. Common strategies involve starting with a pre-functionalized aniline, like 2-chloro-6-nitroaniline, and constructing the indole ring through classical methods such as the Fischer, Bartoli, or Madelung syntheses. The Vilsmeier-Haack reaction is a widely used method for introducing the 3-carbaldehyde group onto the pre-formed chloro-indole nucleus. ekb.eggoogle.com These multi-step sequences, while effective, can be complex and require careful optimization of reaction conditions to achieve good yields, representing an ongoing area of synthetic methodology development.

Research Rationale and Objectives for Investigating 1H-Indole-3-carbaldehyde, 7-chloro-, oxime

The specific investigation of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is driven by a compelling scientific rationale grounded in the established bioactivities of its constituent parts. The primary objectives of studying this molecule are to synthesize and characterize it, and to evaluate its potential as a bioactive agent, likely in the fields of antimicrobial or anticancer research.

The rationale is built on the following key points:

Antimicrobial and Antivirulence Potential: Studies have shown that 7-chloroindole itself exhibits significant antibacterial and antibiofilm activity against various pathogens, including Vibrio parahaemolyticus. nih.govfrontiersin.org The chlorine atom at the 7-position appears to be crucial for this activity. Combining this scaffold with the indole-3-carbaldehyde oxime moiety, which is also associated with antimicrobial properties, presents a logical strategy for developing novel and potentially potent antimicrobial agents. nih.govresearchgate.net

Anticancer Activity: The 7-chloro substitution on related heterocyclic systems has been shown to enhance antiproliferative activity in cancer cell lines. mdpi.com For instance, metal complexes containing chloro-substituted azaindole ligands demonstrated superior activity against cisplatin-resistant ovarian cancer and triple-negative breast cancer cells. mdpi.com Given that the indole scaffold is central to many anticancer drugs, investigating the 7-chloro substituted indole oxime is a rational approach to discovering new chemotherapeutic candidates. chemimpex.com

Synthetic Utility: The molecule serves as a versatile synthetic intermediate. The oxime group can be further functionalized or transformed, while the indole N-H and the chloro-substituent offer additional sites for chemical modification. This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity.

The primary research objective is therefore to synthesize 1H-Indole-3-carbaldehyde, 7-chloro-, oxime and explore its biological profile, leveraging the synergistic potential of its three key structural features.

Scope and Organization of the Research Endeavor

A comprehensive research endeavor into 1H-Indole-3-carbaldehyde, 7-chloro-, oxime would be systematically organized to fully elucidate its chemical and biological properties. The scope would begin with the synthesis and purification of the target compound, likely starting from 7-chloroindole. This would involve the formylation at the C3-position to yield 7-chloro-1H-indole-3-carbaldehyde, followed by a condensation reaction with hydroxylamine (B1172632) to form the desired oxime.

Following successful synthesis, the next phase would involve rigorous structural characterization using modern analytical techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure and purity. The physical properties, such as melting point and solubility, would also be determined.

The core of the investigation would then transition to the evaluation of the compound's biological activity. Based on the research rationale, initial screening would likely focus on its antimicrobial effects against a panel of pathogenic bacteria and its cytotoxic effects on various cancer cell lines. Should promising activity be identified, further studies would be conducted to determine its potency (e.g., Minimum Inhibitory Concentration or IC₅₀ values) and to explore its mechanism of action. This structured approach ensures a thorough and scientifically sound investigation of the compound's potential.

Detailed Research Findings

While a comprehensive public dossier on 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is not extensively available, its properties and behavior can be inferred from its precursor and related analogues.

Physicochemical Properties of the Precursor Aldehyde

The direct precursor to the target oxime is 7-chloro-1H-indole-3-carbaldehyde. Its known properties provide a baseline for understanding the oxime derivative.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆ClNO | PubChem CID 643958 nih.gov |

| Molecular Weight | 179.60 g/mol | PubChem CID 643958 nih.gov |

| IUPAC Name | 7-chloro-1H-indole-3-carbaldehyde | PubChem CID 643958 nih.gov |

| CAS Number | 1008-07-7 | PubChem CID 643958 nih.gov |

Representative Spectroscopic Data

Spectroscopic data for the specific title compound is not readily published. However, the expected NMR chemical shifts can be predicted based on data from the unsubstituted 1H-indole-3-carboxaldehyde oxime and related N-substituted analogues. mdpi.com The presence of the electron-withdrawing chlorine atom at the C7 position would be expected to influence the chemical shifts of the adjacent aromatic protons.

| Compound | Proton (¹H) NMR Shifts (δ, ppm) in DMSO-d₆ | Reference |

|---|---|---|

| syn-Indole-3-carboxaldehyde Oxime | 11.58 (s, 1H, N-H), 11.19 (s, 1H, N-OH), 8.23 (d, 1H, H-2), 7.86 (d, 1H, H-4), 7.79 (s, 1H, CH=N), 7.44 (d, 1H, H-7), 7.17 (t, 1H, H-6), 7.10 (t, 1H, H-5) | mdpi.com |

| anti-1-methylindole-3-carboxaldehyde Oxime | 10.50 (s, 1H, N-OH), 8.21 (s, 1H, CH=N), 7.96 (d, 1H, H-4), 7.57 (s, 1H, H-2), 7.43 (d, 1H, H-7), 7.21 (t, 1H, H-6), 7.13 (t, 1H, H-5), 3.84 (s, 3H, N-CH₃) | mdpi.com |

Note: The table presents data for related compounds to illustrate expected spectral features. Actual values for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime will vary.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(7-chloro-1H-indol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-8-3-1-2-7-6(5-12-13)4-11-9(7)8/h1-5,11,13H/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWJZLYDASQYSZ-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1h Indole 3 Carbaldehyde,7 Chloro ,oxime

Retrosynthetic Analysis of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The retrosynthesis for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime can be envisioned through three primary disconnections.

C=N Bond Disconnection: The most logical initial disconnection is that of the carbon-nitrogen double bond of the oxime functional group. This leads to two key precursors: the aldehyde, 7-chloro-1H-indole-3-carbaldehyde , and hydroxylamine (B1172632) . This transformation is a standard condensation reaction.

C-C Bond Disconnection (Formyl Group): The second disconnection targets the bond between the C3 position of the indole (B1671886) ring and the formyl group. This suggests an electrophilic aromatic substitution, specifically a formylation reaction, on a 7-chloroindole (B1661978) precursor. The Vilsmeier-Haack reaction is a highly effective and regioselective method for introducing a formyl group at the electron-rich C3 position of indoles.

C-Cl Bond Disconnection: The final disconnection involves the carbon-chlorine bond at the C7 position of the indole nucleus. This points back to the parent indole ring and suggests a chlorination step. Achieving regioselectivity at the C7 position is a significant challenge in indole chemistry, often requiring specialized strategies such as the use of directing groups or synthesis from a pre-functionalized benzene (B151609) ring precursor (e.g., via Fischer indole synthesis from a 2-chlorophenylhydrazine).

This analysis outlines a linear synthetic sequence: synthesis of the 7-chloroindole core, followed by C3-formylation, and concluding with the condensation with hydroxylamine to yield the target oxime.

Synthesis of Key Precursor: 7-chloro-1H-indole-3-carbaldehyde

The synthesis of the key aldehyde intermediate is a two-stage process that involves the initial formation of 7-chloroindole followed by its formylation.

Direct chlorination of the indole ring is complicated by the high reactivity of the C3 position, which is the kinetically favored site for electrophilic attack. Therefore, achieving selective chlorination at the C7 position requires a more nuanced approach than simple treatment with elemental chlorine.

One effective strategy is to start from a precursor where the chlorine is already in the correct position, such as 2-chloroaniline, and construct the indole ring around it. The Fischer indole synthesis is a classic method for this purpose. However, for direct functionalization, protection of the indole nitrogen is often necessary. An N-protecting group can direct metallation (lithiation) to the C2 or C7 position. Subsequent reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), can then install the chlorine atom at the desired C7 position.

Another documented route involves the synthesis of 7-chloroindole from 2,3-dihydroindole (indoline) sigmaaldrich.com. This method circumvents the issue of C3 reactivity and allows for more controlled functionalization of the benzene portion of the molecule before re-aromatization to the indole.

With 7-chloroindole in hand, the next step is the introduction of a formyl group at the C3 position. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation on electron-rich heterocycles like indole ijpcbs.comorganic-chemistry.orgekb.egjk-sci.com. The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃) organic-chemistry.org.

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the nucleophilic C3 position of the 7-chloroindole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, 7-chloro-1H-indole-3-carbaldehyde organic-chemistry.org. The reaction is highly regioselective for the C3 position due to the electronic properties of the indole ring system. The reaction temperature is a critical parameter and typically ranges from 0°C up to 80°C, depending on the reactivity of the specific indole substrate jk-sci.com.

A typical experimental procedure involves the slow addition of POCl₃ to chilled DMF, followed by the addition of 7-chloroindole. After a period of stirring at a controlled temperature, the reaction is quenched with ice and neutralized with a base to precipitate the product ekb.eg.

Oxime Formation from 7-chloro-1H-indole-3-carbaldehyde

The final step in the synthesis is the conversion of the aldehyde functional group of 7-chloro-1H-indole-3-carbaldehyde into an oxime. This is a classical condensation reaction with hydroxylamine.

The standard procedure for oximation involves reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to liberate the free hydroxylamine nucleophile mdpi.comresearchgate.net. The optimization of this reaction involves careful consideration of the base, solvent, temperature, and stoichiometry.

Base and Stoichiometry : A base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is required to neutralize the hydrochloride salt and deprotonate the intermediate, driving the reaction to completion. Studies on related indole-3-carbaldehydes have shown that using a stoichiometric excess of both hydroxylamine hydrochloride (up to 5 equivalents) and the base (2 to 5 equivalents) can significantly improve the reaction yield and rate mdpi.comresearchgate.net. The pH of the medium can also influence the stability and isomerization of the resulting syn and anti oxime isomers mdpi.com.

Solvent : The choice of solvent is crucial for ensuring the solubility of the reactants. Common solvents for this transformation include 95% ethanol and tetrahydrofuran (THF) mdpi.comresearchgate.net. The selection depends on the specific solubility characteristics of the substituted indole aldehyde.

Temperature : The reaction is typically performed at temperatures ranging from 0°C to room temperature (27°C), with reaction times varying from 2 to 4 hours mdpi.comresearchgate.net.

The following table summarizes typical reaction conditions explored for the synthesis of indole-3-carbaldehyde oxime derivatives.

| Entry | Aldehyde | Reagents | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1H-indole-3-carbaldehyde | NH₂OH·HCl (5 eq) | aq. NaOH (2 eq) | 95% EtOH | 2 | 89.07 | mdpi.com |

| 2 | 1H-indole-3-carbaldehyde | NH₂OH·HCl (5 eq) | aq. NaOH (5 eq) | 95% EtOH | 2 | 91.29 | mdpi.com |

| 3 | 1H-indole-3-carbaldehyde | NH₂OH·HCl (5 eq) | aq. NaOH (2 eq) | THF | 4.25 | 68.93 | mdpi.com |

| 4 | 1H-indole-3-carbaldehyde | NH₂OH·HCl (5 eq) | aq. NaOH (5 eq) | THF | 4.25 | 74.21 | mdpi.com |

While solution-phase synthesis is traditional, modern green chemistry principles have driven the development of alternative methods that reduce solvent waste and energy consumption.

Mechanochemical Synthesis : This solvent-free approach involves the grinding of solid reactants together in a ball mill nih.govnih.govresearchgate.netsemanticscholar.org. The mechanical energy facilitates the reaction between 7-chloro-1H-indole-3-carbaldehyde, hydroxylamine hydrochloride, and a solid base (e.g., NaOH or Na₂CO₃). This method is environmentally friendly, often results in high yields (approaching 95%), and significantly reduces reaction times to as little as 20 minutes nih.govnih.gov. It also minimizes the risks associated with handling hydroxylamine in aqueous solutions nih.govnih.gov.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate the rate of organic reactions nih.govresearchgate.net. For oxime formation, a mixture of the aldehyde and hydroxylamine hydrochloride can be irradiated in the presence of a catalyst or a solid support. This technique often leads to higher yields, shorter reaction times (often just a few minutes), and cleaner reactions compared to conventional heating methods nih.govresearchgate.netnih.govactascientific.commdpi.com.

These alternative methods offer efficient and sustainable pathways for the derivatization of 7-chloro-1H-indole-3-carbaldehyde to its corresponding oxime, aligning with the goals of modern synthetic chemistry.

Green Chemistry Approaches in 1H-Indole-3-carbaldehyde, 7-chloro-, oxime Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to minimize environmental impact and enhance safety. For the synthesis of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, several green strategies can be employed, primarily focusing on solvent-free conditions, the use of safer reagents, and energy-efficient reaction methods. nih.govd-nb.info

One prominent green approach is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding the reactants together. nih.gov This solvent-free method significantly reduces the generation of volatile organic compound (VOC) waste. The synthesis of indole-3-carboxaldehyde (B46971) oximes has been successfully achieved using a mechanochemical approach by milling the corresponding aldehyde with hydroxylamine hydrochloride and a solid base like sodium hydroxide or sodium carbonate. nih.gov This method often leads to high conversion rates and yields in a short amount of time. nih.gov For the synthesis of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, this would involve the grinding of 7-chloro-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride and a suitable base.

Another green technique applicable to oxime synthesis is the use of grinding with a catalyst under solvent-free conditions. d-nb.info Bismuth(III) oxide (Bi2O3) has been demonstrated as an effective catalyst for the oximation of a wide range of aldehydes and ketones with hydroxylamine hydrochloride under solvent-free grinding conditions. d-nb.info This method is characterized by its simplicity, speed, and high yields, and it avoids the use of hazardous solvents. d-nb.info

Furthermore, the use of water as a solvent, when feasible, is a cornerstone of green chemistry. While the solubility of indole derivatives can be limited, conducting the oximation in an aqueous-ethanolic mixture at room temperature can be a greener alternative to purely organic solvents. mdpi.com The reaction typically involves treating the aldehyde with hydroxylamine hydrochloride and a base like sodium hydroxide in a suitable solvent system. mdpi.com Optimizing the solvent to a greener choice is a key consideration.

The following table summarizes potential green chemistry approaches for the synthesis of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, based on methodologies reported for similar indole oximes.

| Green Chemistry Approach | Key Features | Potential Advantages | Reference Methodologies |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free grinding of reactants (aldehyde, hydroxylamine hydrochloride, solid base). | Reduced waste, high efficiency, shorter reaction times, enhanced safety. nih.gov | Synthesis of N-substituted indole-3-carboxaldehyde oximes. nih.gov |

| Catalytic Solvent-Free Grinding | Grinding of reactants with a catalyst like Bi2O3. | Fast, efficient, environmentally benign, and uses a non-hazardous catalyst. d-nb.info | General method for oxime synthesis from aldehydes and ketones. d-nb.info |

| Aqueous/Ethanolic Reaction Medium | Use of water or a mixture of water and ethanol as the solvent. | Reduced use of volatile organic compounds, safer reaction conditions. | Synthesis of (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine. mdpi.com |

Comparative Analysis of Synthetic Pathways and Process Optimization

A comparative analysis of synthetic pathways for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is crucial for selecting the most efficient and sustainable method. The traditional approach to oximation involves the condensation of an aldehyde with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base, in a suitable solvent. mdpi.com

Traditional vs. Green Approaches:

The primary distinction between traditional and green approaches lies in the reaction conditions. Traditional methods often employ organic solvents such as ethanol, methanol, or tetrahydrofuran (THF) and may require heating to drive the reaction to completion. mdpi.com In contrast, green methods prioritize solvent-free conditions or the use of environmentally benign solvents like water. nih.govd-nb.info

Mechanochemical synthesis, for instance, eliminates the need for a solvent altogether, which not only reduces waste but can also lead to different reaction kinetics and product outcomes. nih.gov For the synthesis of some indole-3-carboxaldehyde oximes, mechanochemistry has been shown to achieve near-quantitative yields in as little as 20 minutes of milling. nih.gov

Process Optimization:

Optimization of the synthetic process for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime involves several key parameters:

Choice of Base: The selection of the base (e.g., sodium hydroxide, sodium carbonate, potassium carbonate) can influence the reaction rate and yield. nih.govmdpi.com In solid-state reactions, the physical properties of the base are also important.

Stoichiometry of Reactants: The molar ratio of the aldehyde, hydroxylamine hydrochloride, and the base is a critical factor. Using an excess of hydroxylamine and base can drive the reaction to completion but may complicate purification. mdpi.com

Reaction Time and Temperature: Optimizing these parameters is essential for maximizing yield and minimizing side reactions. Green methods like mechanochemistry often operate at ambient temperature and for shorter durations. nih.gov

Catalyst Selection: In catalytic approaches, the choice and loading of the catalyst are key optimization parameters. The reusability of the catalyst is also a significant consideration for a sustainable process.

The following table provides a comparative overview of different synthetic pathways.

| Synthetic Pathway | Solvent | Typical Reaction Time | Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Traditional Solution-Phase Synthesis | Ethanol, THF, or other organic solvents | 2 - 4 hours mdpi.com | Good to excellent | Well-established and reliable. | Generates solvent waste, may require heating. |

| Mechanochemical Synthesis | Solvent-free | 20 - 60 minutes nih.gov | Excellent to quantitative nih.gov | Environmentally friendly, rapid, high yield, safe. nih.gov | Requires specialized milling equipment. |

| Catalytic Solvent-Free Grinding | Solvent-free | 1.5 - 3 minutes d-nb.info | Almost quantitative d-nb.info | Extremely rapid, high yield, simple work-up. d-nb.info | Requires a catalyst. |

Advanced Spectroscopic and Structural Characterization of 1h Indole 3 Carbaldehyde,7 Chloro ,oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. A full suite of 1D and 2D NMR experiments would be necessary to unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime.

One-dimensional NMR provides foundational information about the chemical environment of magnetically active nuclei.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their electronic environments (chemical shift, δ), and their proximity to other protons (spin-spin coupling). Key expected signals include the N-H proton of the indole (B1671886) ring, the protons on the aromatic ring, the C2-H proton, and the proton of the oxime group (-CH=NOH). The presence of the electron-withdrawing chlorine atom at the C7 position would be expected to influence the chemical shifts of the adjacent aromatic protons (H4, H5, H6).

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., sp² aromatic, sp² imine). The spectrum for the parent compound, indole-3-carboxaldehyde (B46971) oxime, has been well-documented and serves as a reference for interpreting the chlorinated analogue. mdpi.com The C7 carbon, being directly bonded to chlorine, would exhibit a characteristic chemical shift.

¹⁵N NMR: Although less common, ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms (indole NH and oxime NOH), helping to confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Specific experimental data for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is not available in the cited literature. The table illustrates the type of data expected.

| Position | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) |

|---|---|---|

| N1-H | ~11.5-12.0 | - |

| C2 | - | ~130-135 |

| C2-H | ~8.2-8.4 | - |

| C3 | - | ~105-110 |

| C3a | - | ~126-128 |

| C4 | - | ~120-122 |

| C4-H | ~7.8-8.0 | - |

| C5 | - | ~122-124 |

| C5-H | ~7.1-7.3 | - |

| C6 | - | ~120-122 |

| C6-H | ~7.1-7.3 | - |

| C7 | - | ~115-120 (C-Cl) |

| C7a | - | ~134-136 |

| C8 (CH=NOH) | - | ~138-145 |

| C8-H | ~7.8-8.2 | - |

| N-OH | ~11.0-11.5 | - |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, by showing correlations between the adjacent protons on the benzene (B151609) ring (H4, H5, H6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule, such as correlating the C2-H proton to the C3, C3a, and C8 carbons, thus confirming the indole-3-carbaldehyde oxime core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the oxime group (E/Z or syn/anti isomerism) by observing NOE correlations between the oxime proton (C8-H) and the C2-H proton of the indole ring. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the key functional groups. Expected prominent peaks would include N-H stretching for the indole ring (around 3300-3400 cm⁻¹), O-H stretching of the oxime (broad, around 3200 cm⁻¹), C=N stretching of the oxime (around 1640 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic C-H and C=C stretching bands would be clearly visible. It is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies (Illustrative) Specific experimental data for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is not available in the cited literature. The table illustrates the type of data expected.

| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Indole) | 3300-3400 | Stretching |

| O-H (Oxime) | 3150-3250 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=N (Oxime) | 1630-1650 | Stretching |

| C=C (Aromatic) | 1500-1600 | Stretching |

| C-Cl | 700-800 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a critical technique for confirming the elemental composition of a molecule.

Exact Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion. For 1H-Indole-3-carbaldehyde, 7-chloro-, oxime (C₉H₇ClN₂O), the expected monoisotopic mass is approximately 194.0247 Da. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observed in the mass spectrum, with a prominent M+2 peak, providing definitive evidence for the presence of a single chlorine atom.

Fragmentation Pathway Elucidation: By analyzing the fragmentation pattern (e.g., using MS/MS), the structural components of the molecule can be confirmed. Common fragmentation pathways for indole derivatives might include the loss of small neutral molecules like H₂O, HCN, or CO.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise atomic arrangement in the solid state. This technique would provide unequivocal proof of structure, including bond lengths, bond angles, and the conformation of the molecule. It would also definitively establish the E/Z configuration of the oxime. Furthermore, analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H and the oxime O-H) and potential π-π stacking, which govern the supramolecular architecture. nih.gov

Growing a single crystal suitable for X-ray diffraction is a critical first step.

Crystallization Techniques: Standard methods such as slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, or cooling of a saturated solution would be employed. The choice of solvent is crucial and often determined empirically.

Polymorphism Studies: It is possible for the compound to exist in different crystalline forms, known as polymorphs. A polymorphism study, often employing techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), would be necessary to identify different solid-state forms, as these can have different physical properties.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Detailed experimental analysis of the crystal structure of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, typically obtained through single-crystal X-ray diffraction, is not available in the reviewed literature. Such an analysis would be crucial for elucidating the three-dimensional arrangement of molecules in the solid state.

Crystal packing motifs describe how these hydrogen-bonded networks, along with other weaker interactions (like π–π stacking between indole rings), assemble to form the crystal lattice. The specific geometry and interplay of these interactions are fundamental to understanding the material's physical properties. In related halogenated indole structures, interactions involving the halogen atom, such as halogen bonds or C-Cl···π contacts, can also play a significant role in the packing arrangement. nih.gov

Without experimental crystallographic data for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, a table of bond lengths, bond angles, and torsion angles related to its hydrogen bonding and crystal packing cannot be generated.

Table 1: Hypothetical Data for Hydrogen Bond Geometry (Illustrative Only) No experimental data is available for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime. This table is for illustrative purposes only.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |

|---|---|---|---|---|---|

| N-H···O | Data | Data | Data | Data | Data |

Reactivity and Chemical Transformations of 1h Indole 3 Carbaldehyde,7 Chloro ,oxime

Reactions at the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo several types of reactions, including reduction, rearrangement, and substitution at the oxygen or nitrogen atoms.

Reduction of the Oxime to Amine or Hydroxylamine (B1172632)

Specific research detailing the reduction of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime to the corresponding amine ((7-chloro-1H-indol-3-yl)methanamine) or hydroxylamine was not found in the surveyed scientific literature. In principle, oximes can be reduced to primary amines using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst. The formation of hydroxylamines is also possible under milder reduction conditions. However, without specific experimental data for this compound, reaction conditions and product yields remain hypothetical.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a classic reaction of oximes, typically promoted by acid, which converts them into amides or, in the case of aldoximes, nitriles. For 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, this transformation would be expected to yield 7-chloro-1H-indole-3-carbonitrile. While this reaction is well-established for a wide range of aldoximes, including the unsubstituted indole-3-carbaldehyde oxime, no specific studies detailing the Beckmann rearrangement of the 7-chloro derivative have been identified in the reviewed literature.

Metal-Catalyzed Transformations Involving the Oxime Group

Metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used to mediate a variety of transformations involving oximes, such as cross-coupling and cyclization reactions. These reactions often proceed via activation of the N-O bond or C-H bonds adjacent to the oxime. A review of the available literature did not yield specific examples of metal-catalyzed reactions involving the oxime group of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime.

Electrophilic and Nucleophilic Reactions on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system susceptible to electrophilic substitution. The existing substituents—the chloro group at C7 and the oxime-containing side chain at C3—direct the position of further functionalization.

Further Functionalization at Unsubstituted Indole Positions

The indole ring of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime has several unsubstituted positions available for further functionalization (N1, C2, C4, C5, C6). The indole nitrogen (N1) is a common site for alkylation or acylation, which often serves to protect the indole or modify its electronic properties. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, would be directed by the existing substituents. The powerful electron-donating nature of the indole nitrogen typically directs electrophiles to the C3 position; however, since this position is already substituted, reactions may occur at other positions, influenced by the electronic effects of the C7-chloro and C3-side chain. Despite these possibilities, specific studies documenting the further functionalization at unsubstituted positions of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime were not found in the conducted literature search.

Halogen Exchange or Modification at the 7-chloro Position

The chlorine atom at the 7-position of the indole ring in 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is a key site for chemical modification. While direct halogen exchange on this specific molecule is not extensively documented, the reactivity of the C7-halogen bond in related indole and azaindole systems has been well-established, primarily through palladium-catalyzed cross-coupling reactions. These transformations offer a powerful tool for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse analogs.

Palladium-Catalyzed Cross-Coupling Reactions:

The 7-chloroindole (B1661978) moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the indole C7-position and a variety of organic groups. In this process, the 7-chloroindole derivative is coupled with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. Studies on related chloroindoles and 7-azaindoles have demonstrated the feasibility of this transformation, providing access to 7-aryl or 7-alkyl substituted indoles nih.govacs.orgrsc.orgresearchgate.net. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction kinetics nih.gov.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 7-position of the indole ring. The reaction involves the coupling of the 7-chloroindole with an amine in the presence of a palladium catalyst, a suitable ligand (e.g., biarylphosphines), and a base wikipedia.orgresearchgate.netrug.nllibretexts.orgacsgcipr.org. Successful aminations of chloro-7-azaindoles have been reported, suggesting the applicability of this methodology to 7-chloroindoles researchgate.netnih.govbeilstein-journals.orgnih.gov.

Heck Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 7-chloroindole and an alkene, leading to the introduction of a vinyl group at the C7-position.

Sonogashira Coupling: This reaction enables the coupling of the 7-chloroindole with a terminal alkyne, resulting in the formation of a 7-alkynylindole derivative.

Stille Coupling: This reaction involves the coupling of the 7-chloroindole with an organotin compound, providing another route to C-C bond formation at the 7-position.

Nucleophilic Aromatic Substitution (SNAr):

Direct displacement of the chlorine atom through a nucleophilic aromatic substitution (SNAr) mechanism is another potential transformation. However, SNAr reactions on unactivated aryl chlorides are generally challenging. The reactivity of the 7-chloroindole towards SNAr would be influenced by the electronic nature of the indole ring and the substituents present. The electron-withdrawing character of the 3-carbaldehyde oxime group may have a modest activating effect on the C7-position towards nucleophilic attack. For SNAr to be efficient, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group libretexts.orgchemistrysteps.comwikipedia.orgmasterorganicchemistry.comdalalinstitute.com.

Derivatization Strategies for Expanding the Chemical Space of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime Analogs

Expanding the chemical space of analogs derived from 1H-Indole-3-carbaldehyde, 7-chloro-, oxime can be achieved by targeting different reactive sites within the molecule. Key strategies include N-alkylation of the indole nitrogen, reactions of the oxime moiety, and modifications of the substituent at the 7-position, as discussed in the previous section.

N-Alkylation of the Indole Ring:

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated to introduce a variety of substituents. This modification can significantly impact the biological and physicochemical properties of the resulting compounds.

General Procedure: N-alkylation of indoles is typically achieved by treating the indole with an alkylating agent, such as an alkyl halide or a sulfonate, in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) mdpi.combeilstein-journals.orgmdpi.com. Studies on the N-alkylation of indole-3-carbaldehyde have shown that this reaction proceeds efficiently to yield N-substituted products mdpi.com.

Reactions of the Oxime Moiety:

The oxime functional group is a versatile handle for a range of chemical transformations, allowing for the introduction of diverse functionalities.

O-Alkylation and O-Acylation: The oxygen atom of the oxime is nucleophilic and can be alkylated or acylated to form oxime ethers and esters, respectively. These reactions are typically carried out using alkyl or acyl halides in the presence of a base acs.org.

Reduction: The oxime group can be reduced to the corresponding amine. This transformation provides a route to 3-(aminomethyl)-7-chloroindoles, which are valuable building blocks for further derivatization.

Rearrangements: Under certain conditions, oximes can undergo rearrangements, such as the Beckmann rearrangement, to form amides.

Cycloaddition Reactions: The C=N bond of the oxime can participate in cycloaddition reactions, leading to the formation of various heterocyclic systems nsf.gov.

Representative Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF, CH3CN) | N-Alkyl-7-chloro-1H-indole-3-carbaldehyde oxime | mdpi.com |

| O-Alkylation of Oxime | Alkyl halide, Base | 7-Chloro-1H-indole-3-carbaldehyde O-alkyl oxime | acs.org |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | 7-Aryl/alkyl-1H-indole-3-carbaldehyde oxime | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 7-Amino-1H-indole-3-carbaldehyde oxime | wikipedia.org |

Mechanistic Investigations of Key Transformations and Reaction Kinetics

Understanding the mechanisms of the chemical transformations involving 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is crucial for optimizing reaction conditions and predicting the outcome of new reactions. While specific mechanistic studies on this exact molecule are limited, insights can be drawn from investigations of related systems.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

The mechanisms of Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been extensively studied.

Suzuki-Miyaura Coupling: The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the 7-chloroindole, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst yonedalabs.comlibretexts.org. The rate and efficiency of the reaction are influenced by factors such as the choice of ligand, base, and solvent. Kinetic studies on Suzuki couplings of chloroarenes have provided insights into the rate-determining steps of the catalytic cycle researchgate.netmdpi.com.

Buchwald-Hartwig Amination: The catalytic cycle is similar to that of the Suzuki coupling and involves:

Oxidative Addition of the 7-chloroindole to the Pd(0) catalyst.

Formation of a Palladium Amido Complex by reaction of the Pd(II) intermediate with the amine in the presence of a base.

Reductive Elimination of the C-N bond to give the aminated product and regenerate the Pd(0) catalyst libretexts.org.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence libretexts.orgchemistrysteps.comwikipedia.orgmasterorganicchemistry.comdalalinstitute.com.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the indole ring and forming the substitution product.

The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group significantly enhances the reaction rate by delocalizing the negative charge. The 3-carbaldehyde oxime group in the target molecule is expected to exert an electron-withdrawing effect, which could influence the feasibility of SNAr at the 7-position.

Computational Studies:

Computational chemistry provides a powerful tool for investigating the reactivity and reaction mechanisms of molecules like 1H-Indole-3-carbaldehyde, 7-chloro-, oxime. Density Functional Theory (DFT) calculations can be used to:

Determine the electronic structure and predict the reactivity of different sites within the molecule rsc.org.

Model the transition states and intermediates of reaction pathways to elucidate reaction mechanisms nih.govresearchgate.net.

Calculate reaction energy barriers to understand reaction kinetics.

Computational studies on substituted indoles have provided insights into their oxidation potentials and the distribution of spin density in their radical cations, which can help explain their reactivity in coupling reactions rsc.org. Similar studies on the target molecule could provide valuable predictions about its reactivity in various chemical transformations.

Computational Chemistry and Theoretical Investigations of 1h Indole 3 Carbaldehyde,7 Chloro ,oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by locating the minimum energy on the potential energy surface. For molecules like 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations are crucial for determining the relative stabilities of different isomers and for constructing energy profiles of chemical reactions. The introduction of a chlorine atom at the 7-position of the indole (B1671886) ring is expected to influence the molecule's geometry and electronic properties due to its electronegativity and steric bulk. DFT calculations can precisely quantify these effects. For related indole derivatives, DFT has been successfully used to determine optimized geometries and rotational barriers. mdpi.com The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter derived from DFT that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

Table 1: Representative DFT-Calculated Properties for Indole Derivatives

| Property | Description | Typical Calculated Value (for related compounds) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on method and basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | ~ -6.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability. | ~ 4.0 to 4.5 eV |

Note: The values are representative and would change with the specific substituent and isomer (syn/anti) of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, the MEP surface would show:

Red regions (negative potential): Located around the electronegative oxygen and nitrogen atoms of the oxime group, indicating sites susceptible to electrophilic attack.

Blue regions (positive potential): Found near the hydrogen atoms, particularly the N-H of the indole ring and the O-H of the oxime, representing sites for nucleophilic attack.

Green regions (neutral potential): Typically surrounding the carbon framework.

The chlorine atom at the 7-position would create an additional region of negative potential. MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for the molecule's biological activity. researchgate.net

Conformational Analysis and Tautomerism Studies (e.g., syn/anti isomerism of oxime)

Oximes, including 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, can exist as geometric isomers, specifically syn (Z) and anti (E) isomers, based on the orientation of the hydroxyl group relative to the C=N double bond. mdpi.comnih.gov These isomers can have different physical, chemical, and biological properties. Computational methods are instrumental in studying the conformational landscape and the potential for isomerization between these forms.

Theoretical calculations can determine the relative thermodynamic stabilities of the syn and anti isomers by comparing their optimized energies. Studies on related indole-3-carbaldehyde oximes have shown that the stability can be influenced by factors like substitution on the indole nitrogen and the surrounding pH. nih.govresearchgate.net The energy barrier for the interconversion between the syn and anti forms can also be calculated, providing insight into their kinetic stability and the likelihood of isomerization under different conditions. acs.org

Table 2: Theoretical Energy Comparison of Syn and Anti Isomers of Indole Oximes

| Isomer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| syn | Varies (often higher energy) | Less Stable |

Note: The relative stability can vary depending on the specific molecular structure and computational method.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structures. For 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, key spectroscopic parameters can be calculated:

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra, can help confirm the molecular structure and assign specific peaks, especially for complex molecules.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Visible spectrum. researchgate.net This helps in understanding the electronic structure and chromophores within the molecule.

Reaction Mechanism Studies Using Computational Methods

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions. For reactions involving 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, such as its synthesis or subsequent transformations, theoretical calculations can map out the entire reaction pathway. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

Molecular Docking and Dynamics Simulations for Mechanistic Biological Insights

To understand the potential biological activity of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein receptor or enzyme.

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when bound to the active site of a target protein. mdpi.com Docking algorithms score different binding poses based on factors like intermolecular energies, providing a binding affinity score that estimates the strength of the interaction. For related indole oxime derivatives, docking studies have been performed to investigate their potential as urease inhibitors, revealing key interactions with the enzyme's active site. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. ajchem-a.com This detailed understanding of the binding mode at an atomic level is crucial for rational drug design and for explaining the molecule's mechanism of action.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 1H-Indole-3-carbaldehyde, 7-chloro-, oxime |

| 1H-Indole-3-carbaldehyde |

Mechanistic Biological Research and Biological Probe Development Based on 1h Indole 3 Carbaldehyde,7 Chloro ,oxime

Investigation of Enzyme Interactions and Inhibition Profiles (e.g., urease, kinases)

The indole-3-carbaldehyde oxime scaffold has been identified as a promising framework for the development of enzyme inhibitors. Notably, a series of N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated for their inhibitory activity against the urease enzyme, which is a key virulence factor for bacteria like Helicobacter pylori. mdpi.comnih.govresearchgate.netnih.gov

In one such study, various derivatives were tested, and several compounds demonstrated potent urease inhibitory activity, significantly stronger than the standard inhibitor, thiourea. nih.govresearchgate.netsemanticscholar.org For instance, N-benzyl substituted derivatives showed particularly high potency. nih.govsemanticscholar.org Although the 7-chloro substituted variant was not explicitly detailed in these initial screenings, the findings establish the indole-3-carbaldehyde oxime core as a viable pharmacophore for urease inhibition.

The mechanism of interaction was further explored through in silico molecular docking studies. These computational analyses investigated the binding interactions between the oxime derivatives and the active site of the urease enzyme, providing a molecular basis for their inhibitory action. mdpi.comresearchgate.net The data suggest that the oxime moiety and substitutions on the indole (B1671886) ring play a crucial role in binding to the enzyme's active site. While specific research on the kinase inhibition profile of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is not extensively documented, the general class of indole derivatives is known to be a rich source of kinase inhibitors, suggesting a potential avenue for future investigation. rsc.org

| Compound | IC₅₀ (mM) vs. M. uniflorum Urease |

| N-hydroxy-1-(1-benzyl-1H-indole-3-yl)methanimine (Compound 9) | 0.0345 ± 0.0008 |

| N-hydroxy-1-(1-benzyl-1H-indole-3-yl)methanimine (Compound 8) | 0.0516 ± 0.0035 |

| Thiourea (Standard) | 0.2387 ± 0.0048 |

Data sourced from studies on N-substituted indole-3-carbaldehyde oxime derivatives, demonstrating the potential of the core scaffold. nih.govsemanticscholar.org

Receptor Binding and Ligand-Target Recognition Studies in Recombinant Systems

The parent compound, 1H-Indole-3-carboxaldehyde oxime, is recognized as a valuable intermediate in the synthesis of molecules designed to interact with specific biological receptors. chemimpex.com This suggests that the indole oxime structure has the potential for specific ligand-target recognition. However, detailed receptor binding assays and recognition studies using recombinant systems specifically for 1H-Indole-3-carbaldehyde, 7-chloro-, oxime are not prominently featured in the available scientific literature. Such studies are essential for identifying direct molecular targets and understanding the compound's selectivity and mechanism of action at the receptor level. Future research employing recombinant proteins would be necessary to delineate the precise binding partners and affinities of this specific chlorinated indole oxime.

Cellular Pathway Modulation Studies in Non-Human Cell Lines and In Vitro Systems

Investigations into how 1H-Indole-3-carbaldehyde, 7-chloro-, oxime modulates cellular pathways are critical for understanding its biological effects. While direct studies on this specific compound are limited, research on closely related indole derivatives provides a foundation for potential mechanisms. For example, the precursor molecule, indole-3-carbaldehyde, has been shown to regulate inflammatory responses in RAW264.7 macrophage cells by moderately inhibiting the TLR7 signaling pathway. researchgate.net Furthermore, indole-3-carbaldehyde was found to modulate the quorum-sensing pathway in Vibrio cholerae, leading to a downregulation of virulence gene expression. nih.gov

Additionally, related N-substituted indole-3-carboxaldehyde (B46971) oximes serve as intermediates in the synthesis of cruciferous phytoalexins, which are known to possess antimicrobial and antiproliferative activities. mdpi.com This implies that derivatives of the 1H-Indole-3-carbaldehyde, 7-chloro-, oxime scaffold could potentially modulate pathways related to cell proliferation and microbial defense. These findings highlight the need for further in vitro studies using non-human cell lines to specifically map the cellular pathways affected by the 7-chloro substituted oxime.

Development of Structure-Activity Relationships (SAR) for Mechanistic Biological Understanding

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the indole-3-carbaldehyde oxime class of compounds, SAR has been explored primarily in the context of urease inhibition. semanticscholar.org

Key findings from these studies indicate that:

N-Substitution: The nature of the substituent on the indole nitrogen significantly impacts inhibitory potency. For example, the introduction of a benzyl (B1604629) group (as in compounds 8 and 9) led to a marked increase in urease inhibition compared to an unsubstituted indole N-H or an N-methyl group. nih.govsemanticscholar.org

Isomerism: The syn and anti isomers of the oxime group can exhibit different biological activities, and their relative stability and interconversion are important considerations. mdpi.commdpi.com

Ring Substitution: While the aforementioned studies focused on N1-substitution, the presence of a chlorine atom at the 7-position of the indole ring in 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is expected to significantly alter its electronic and lipophilic properties. The electron-withdrawing nature of chlorine could influence the pKa of the indole N-H and the oxime O-H, potentially affecting hydrogen bonding interactions with biological targets.

These preliminary SAR insights provide a framework for the rational design of more potent and selective derivatives for mechanistic studies.

Exploration of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime as a chemical probe would require it to have high potency, selectivity for a specific target, and a well-defined mechanism of action. Based on the current body of research, its potential as an inhibitor of enzymes like urease is established for the general scaffold. However, specific studies validating the 7-chloro variant as a selective chemical probe for a particular biological target or pathway are not yet available. Further characterization of its target profile and off-target effects is necessary before it can be effectively utilized as a chemical probe in biological research.

In Vivo Mechanistic Studies in Model Organisms (focus on clarifying mechanisms, not therapeutic efficacy or safety)

To translate in vitro findings into a more complex biological context, mechanistic studies in model organisms are essential. Such studies aim to clarify the compound's mechanism of action within a living system. For the parent aldehyde, indole-3-carboxaldehyde, in vivo studies using the nematode Caenorhabditis elegans demonstrated its ability to reduce biofilm formation by Vibrio cholerae and increase the survival rate of the infected host. nih.gov This work confirmed that the compound's in vitro activity on bacterial pathways translates to a protective effect in a simple animal model. At present, similar in vivo mechanistic studies specifically utilizing 1H-Indole-3-carbaldehyde, 7-chloro-, oxime in model organisms have not been reported in the scientific literature.

Advanced Applications and Future Research Directions of 1h Indole 3 Carbaldehyde,7 Chloro ,oxime

Role as a Chemical Building Block in Complex Organic Synthesis

1H-Indole-3-carbaldehyde, 7-chloro-, oxime serves as a versatile and strategic building block in the synthesis of complex organic molecules. The indole (B1671886) scaffold is a privileged structure found in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net The oxime functional group is not merely a derivative of an aldehyde but a reactive hub that can be transformed into various other functionalities, including amines, nitriles, and amides, or participate in cycloaddition reactions. mdpi.comresearchgate.net

The presence of the chlorine atom at the 7-position of the indole ring offers several synthetic advantages. It sterically and electronically modifies the indole nucleus, influencing the regioselectivity of subsequent reactions. Furthermore, this halogen can serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks.

The compound's utility is demonstrated in its capacity to act as a precursor for a variety of heterocyclic systems. The oxime moiety can be readily dehydrated to form the corresponding nitrile, a key precursor for tetrazoles and other nitrogen-rich heterocycles. Reductive methods can convert the oxime to a primary amine, providing a nucleophilic site for further elaboration. This dual reactivity makes it a valuable intermediate for constructing novel compounds with potential biological activity. researchgate.netchemimpex.com

| Reaction Type | Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Dehydration | Acetic Anhydride, Heat | Nitrile (-C≡N) | Precursor for amides, carboxylic acids, tetrazoles. |

| Reduction (Beckmann Rearrangement) | PCl5, H2O | Amide (-CONH2) | Core structure in various bioactive molecules. |

| Reduction | LiAlH4 or H2/Catalyst | Primary Amine (-CH2NH2) | Introduction of a key nucleophilic group for further derivatization. |

| Palladium-Catalyzed Cross-Coupling | Ar-B(OH)2, Pd catalyst, Base | 7-Aryl-indole derivative | Builds molecular complexity by forming C-C bonds at the 7-position. |

Integration into Novel Material Science Architectures

The field of material science, particularly in organic electronics, constantly seeks novel molecular architectures with tunable electronic properties. Indole-based compounds have been explored for their potential in creating advanced materials for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The 7-chloro-indole oxime scaffold is a promising candidate for integration into such materials.

The introduction of a halogen atom, such as chlorine, is a well-established strategy for modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of an organic molecule. This tuning is critical for optimizing charge injection, transport, and recombination processes in electronic devices. The electron-withdrawing nature of chlorine can stabilize the HOMO level, potentially leading to improved ambient stability and different charge-transport characteristics compared to its non-halogenated counterpart.

Furthermore, the oxime group provides a site for polymerization or grafting onto other material backbones, enabling the creation of functional polymers or hybrid materials. These materials could find applications as:

Organic Semiconductors: As a component in hole-transporting or electron-transporting layers in OLEDs.

Chemical Sensors: The indole and oxime moieties can interact with specific analytes through hydrogen bonding or other non-covalent interactions. This interaction could modulate the material's photophysical or electronic properties, forming the basis of a sensory device. The chlorine atom can also influence analyte binding affinity and selectivity.

Catalytic Applications and Ligand Development

The structure of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime contains multiple potential coordination sites—specifically the nitrogen and oxygen atoms of the oxime group and the nitrogen atom of the indole ring. This makes it an attractive scaffold for the development of novel ligands for transition metal catalysis. Oximes are well-known for their ability to chelate metal ions, with dimethylglyoxime (B607122) being a classic example used in nickel analysis. wikipedia.org

By modifying the oxime's oxygen or the indole's nitrogen, multidentate ligands can be designed. The 7-chloro substituent acts as an electronic modulator, influencing the electron density on the coordinating atoms. This, in turn, can fine-tune the electronic properties of the resulting metal complex, affecting its stability, redox potential, and, most importantly, its catalytic activity and selectivity in reactions such as hydrogenations, cross-couplings, and oxidations. The development of chiral versions of these ligands could also open avenues in asymmetric catalysis.

Analytical Method Development for Detection and Quantification

In any research context involving a novel compound, robust analytical methods for its detection and quantification are essential. For 1H-Indole-3-carbaldehyde, 7-chloro-, oxime, a suite of standard analytical techniques can be employed for its characterization and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): Coupled with a UV-Vis detector, HPLC is a primary tool for separating the compound from reaction mixtures or biological extracts. The indole chromophore provides strong UV absorbance, allowing for sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive identification based on the compound's mass-to-charge ratio (m/z). For 1H-Indole-3-carbaldehyde, 7-chloro-, oxime (C₉H₇ClN₂O), the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would provide an additional layer of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms and the presence of both syn and anti isomers of the oxime, which can often be distinguished by the chemical shifts of the protons near the C=N bond. mdpi.com

| Technique | Purpose | Expected Observation |

|---|---|---|

| HPLC-UV | Quantification & Purity | Specific retention time with strong UV absorbance (~280-300 nm). |

| LC-MS | Identification | Expected [M+H]+ at m/z 195.0274, showing a characteristic 3:1 isotopic pattern for the [M+2+H]+ peak. |

| 1H NMR | Structural Elucidation | Distinct signals for aromatic protons, indole N-H, oxime O-H, and the C-H proton of the oxime group. Possible presence of two isomers. |

| FT-IR | Functional Group ID | Characteristic stretching frequencies for O-H (~3600 cm-1), C=N (~1665 cm-1), and N-O (~945 cm-1). wikipedia.org |

Supramolecular Chemistry and Self-Assembly Studies

The molecular structure of 1H-Indole-3-carbaldehyde, 7-chloro-, oxime is rich in features that can drive self-assembly into ordered supramolecular architectures. The key non-covalent interactions that can be exploited include:

Hydrogen Bonding: The indole N-H group and the oxime O-H group are excellent hydrogen bond donors, while the oxime nitrogen is a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets.

π-π Stacking: The planar aromatic indole rings can stack on top of each other, contributing to the stability of the assembled structure.

The interplay of these forces could lead to the formation of novel materials such as organic gels, liquid crystals, or crystalline co-crystals with tailored properties.

Future Research Trajectories and Unexplored Reactivity

While the foundational chemistry of indole oximes is understood, the specific reactivity and potential of the 7-chloro derivative remain largely unexplored, presenting numerous opportunities for future research.

Unexplored Reactivity: A significant area for exploration is the photochemistry and radical chemistry of the oxime's N-O bond. Recent studies have shown that this bond can be cleaved under photoredox catalysis to generate iminyl radicals. researchgate.net Investigating this reactivity for the 7-chloro analog could lead to novel cyclization and C-H functionalization reactions, providing new pathways to complex indole alkaloids. The influence of the 7-chloro substituent on the stability and reactivity of these radical intermediates is a key question to be answered.

Future Trajectories:

Medicinal Chemistry: Given that substituted indole oximes have shown activity as urease inhibitors, a clear research path involves synthesizing a library of derivatives based on the 7-chloro scaffold to screen for a wide range of biological targets. mdpi.com

Materials Science: A systematic investigation into the electronic and photophysical properties of polymers and small molecules incorporating this unit is warranted. This includes synthesizing and characterizing these materials for their performance in OLEDs, sensors, and organic solar cells.

Catalysis: The design, synthesis, and characterization of transition metal complexes featuring ligands derived from this scaffold could yield novel catalysts with unique reactivity profiles, particularly in the field of asymmetric catalysis.

Supramolecular Engineering: A focused effort on crystal engineering using the principles of hydrogen and halogen bonding could lead to the discovery of new functional materials with predictable and controllable solid-state structures.

Q & A

What are the standard synthetic methodologies for preparing 1H-Indole-3-carbaldehyde,7-chloro-,oxime, and how can reaction progress be monitored?

Basic

The oxime derivative is typically synthesized via condensation of 7-chloro-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride. A common method involves refluxing the aldehyde (1.66 mmol) with hydroxylamine hydrochloride (3.4 g) and sodium hydroxide (0.15 mol) in ethanol at 80°C for 3 hours. Reaction progress is monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase. Post-reaction, the product is washed with water and recrystallized from hot ethanol . For advanced applications, derivatization (e.g., O-methacryloyl oxime) may involve dropwise addition of methacryloyl chloride in dichloromethane under inert atmospheres, followed by chromatographic purification (SiO₂, DCM) .

What purification techniques are recommended for isolating 1H-Indole-3-carbaldehyde,7-chloro-,oxime, and how do solvent choices impact yield?

Basic

Recrystallization from ethanol is a standard purification method, yielding crystalline products with high purity. For complex mixtures, column chromatography (e.g., silica gel with dichloromethane) is effective. Solvent polarity impacts yield: non-polar solvents (DCM) minimize byproduct formation during derivatization, while polar solvents (ethanol) enhance recrystallization efficiency .

Which spectroscopic methods are critical for characterizing this compound, and how are conflicting spectral data resolved?

Basic

1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. For example, the oxime proton typically appears as a singlet near δ 8.6 ppm in 1H NMR, while aromatic protons show splitting patterns (e.g., δ 7.34 ppm, d, J = 9.0 Hz). HRMS confirms molecular weight (e.g., observed 328.1420 vs. theoretical 328.1423) . Advanced resolution of conflicting data (e.g., unexpected splitting in aromatic regions) may require variable-temperature NMR or 2D techniques (COSY, HSQC) to distinguish overlapping signals or dynamic effects .

How can reaction conditions be optimized to improve yield and selectivity in oxime formation?

Advanced

Optimization involves testing solvents (ethanol vs. DCM), base strength (NaOH vs. Et₃N), and reaction time. For example, triethylamine in DCM improves acylation efficiency by scavenging HCl, while ethanol’s polarity accelerates oxime condensation. Catalytic additives (e.g., molecular sieves) may enhance aldehyde reactivity. DOE (Design of Experiments) frameworks are recommended for systematic optimization .

How can researchers design experiments to evaluate the antioxidant or biological activity of this compound?

Advanced